An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile (CAS Number: 13589-72-5)
An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile (CAS Number: 13589-72-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxybenzonitrile, also known as 5-chlorosalicylonitrile, is a halogenated aromatic organic compound with the CAS number 13589-72-5. Its structure, featuring a nitrile group and a hydroxyl group on a chlorobenzene ring, makes it a versatile intermediate in the synthesis of a variety of biologically active molecules and a subject of interest in toxicology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and known biological activities, along with detailed experimental protocols.
Chemical and Physical Properties
5-Chloro-2-hydroxybenzonitrile is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| Melting Point | 152-154 °C | [3] |
| Boiling Point | 269.4 ± 25.0 °C (Predicted) | [3] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 6.72 ± 0.18 (Predicted) | [2] |
| Solubility | Sparingly soluble in water (0.75 g/L at 25°C) | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| InChI | InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | [4] |
| InChIKey | XWQDMIXVAYAZGB-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C=C1Cl)C#N)O | [4] |
Synthesis and Purification
5-Chloro-2-hydroxybenzonitrile is commonly synthesized from 5-chlorosalicylaldehyde. The following section details a representative experimental protocol for its preparation and subsequent purification.
Synthesis from 5-Chlorosalicylaldehyde
A common and efficient method for the synthesis of 5-Chloro-2-hydroxybenzonitrile involves the reaction of 5-chlorosalicylaldehyde with hydroxylamine-O-sulfonic acid.
Experimental Protocol:
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Reaction Setup: Suspend 5-chlorosalicylaldehyde (1.0 equivalent) in water.
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Reagent Addition: Add hydroxylamine-O-sulfonic acid (1.2 equivalents) to the suspension at room temperature.
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Reaction Conditions: Stir the reaction mixture at 60°C for approximately 7 hours.
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Work-up: Upon completion, dilute the reaction mixture with water and cool with ice to precipitate the product.
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Isolation: Collect the precipitated crystals by filtration and wash them thoroughly with water.
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Drying: Dry the purified crystals to obtain 5-Chloro-2-hydroxybenzonitrile. A reported yield for this method is approximately 93%.
Purification by Recrystallization
For obtaining high-purity 5-Chloro-2-hydroxybenzonitrile, recrystallization is a standard and effective method.
Experimental Protocol:
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).
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Dissolution: Dissolve the crude 5-Chloro-2-hydroxybenzonitrile in the minimum amount of the hot solvent to create a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be further cooled in an ice bath.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis and purification of 5-Chloro-2-hydroxybenzonitrile.
Spectroscopic Data
The structural characterization of 5-Chloro-2-hydroxybenzonitrile is confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.47 (d, J=2.9 Hz, 1H), 7.42 (dd, J=8.8, 2.9 Hz, 1H), 6.94 (d, J=8.8 Hz, 1H) |
| ¹³C NMR | Data not available in the searched literature. |
| Infrared (IR) | A vapor phase IR spectrum is available on public databases such as PubChem.[4] |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
Biological Activity and Toxicology
5-Chloro-2-hydroxybenzonitrile has been identified as a disinfection byproduct in drinking water and has demonstrated cytotoxic effects.[3] It also serves as a precursor for various derivatives with potential antimicrobial and anti-inflammatory properties.
Cytotoxicity
Recent studies have highlighted the cytotoxicity of monohalohydroxybenzonitriles, including 5-Chloro-2-hydroxybenzonitrile, found in drinking water. Transcriptomic analysis of Chinese hamster ovary (CHO-K1) cells exposed to these compounds revealed immunotoxicity and genotoxicity as the dominant cytotoxicity mechanisms, with potential carcinogenic effects.[3] The study also suggests that oxidative stress and cellular uptake efficiency are important factors in their cytotoxicity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
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Cell Seeding: Plate cells (e.g., CHO-K1) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 5-Chloro-2-hydroxybenzonitrile (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept non-toxic) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Diagram of Cytotoxicity Testing Workflow:
Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.
Antimicrobial Potential
While direct evidence for the antimicrobial activity of 5-Chloro-2-hydroxybenzonitrile is limited in the available literature, its structural analogs and derivatives have shown promise. For instance, sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold, a precursor to the nitrile, have demonstrated activity against various bacteria.[5] This suggests that 5-Chloro-2-hydroxybenzonitrile could be a valuable starting material for the synthesis of novel antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
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Serial Dilution: Perform a two-fold serial dilution of 5-Chloro-2-hydroxybenzonitrile in a 96-well microtiter plate containing the broth.
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Inoculation: Inoculate each well with the microbial suspension.
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Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathway Modulation
Currently, there is no direct evidence in the reviewed literature specifically linking 5-Chloro-2-hydroxybenzonitrile to the modulation of signaling pathways such as NF-κB or MAPK. However, the transcriptomic analysis of related halohydroxybenzonitriles suggests that these compounds can induce immunotoxicity and genotoxicity, which are often mediated by complex signaling networks.[3] Derivatives of the structurally related 5-chlorosalicylic acid have been shown to inhibit the replication of viruses like RSV and in some cases modulate the NF-κB pathway.[6] Further research, such as toxicogenomic and proteomic studies, is required to elucidate the specific signaling pathways affected by 5-Chloro-2-hydroxybenzonitrile.
Hypothetical Signaling Pathway Involvement (Based on related compounds):
Given the evidence of oxidative stress and immunotoxicity, it is plausible that 5-Chloro-2-hydroxybenzonitrile could interact with stress-responsive signaling pathways.
Caption: A hypothetical model of potential signaling pathway involvement for 5-Chloro-2-hydroxybenzonitrile.
Safety and Handling
5-Chloro-2-hydroxybenzonitrile is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
5-Chloro-2-hydroxybenzonitrile is a compound of significant interest due to its role as a synthetic intermediate and its emerging toxicological profile. This guide has provided a detailed overview of its chemical properties, synthesis, and known biological activities. While there is evidence for its cytotoxicity, further research is needed to fully characterize its antimicrobial and enzyme-inhibitory potential, as well as to elucidate the specific cellular signaling pathways it modulates. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this compound in drug discovery and toxicology.
References
- 1. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. New Species and Cytotoxicity Mechanism of Halohydroxybenzonitrile Disinfection Byproducts in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
